molecular formula C11H17NS B14588648 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate CAS No. 61406-89-1

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate

Cat. No.: B14588648
CAS No.: 61406-89-1
M. Wt: 195.33 g/mol
InChI Key: VHGWUVUTMSJQOO-UHFFFAOYSA-N
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Description

2,6,6-Trimethylbicyclo[311]heptan-3-yl thiocyanate is an organic compound with a unique bicyclic structure It is derived from the bicyclo[311]heptane framework, which is characterized by its rigid and compact structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate typically involves the thiocyanation of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol. This reaction can be carried out using thiocyanogen (SCN)_2 or other thiocyanating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures a consistent product quality and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate involves its interaction with molecular targets through its thiocyanate group. This group can undergo nucleophilic substitution reactions, forming covalent bonds with nucleophiles in biological systems. The compound can also participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: Known for its use in organic synthesis and as a fragrance component.

    2,6,6-Trimethylbicyclo[3.1.1]heptane: Used in the synthesis of various organic compounds and as a solvent.

    2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol: An intermediate in the synthesis of other bicyclic compounds.

Uniqueness

2,6,6-Trimethylbicyclo[31This functional group allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .

Properties

CAS No.

61406-89-1

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl) thiocyanate

InChI

InChI=1S/C11H17NS/c1-7-9-4-8(11(9,2)3)5-10(7)13-6-12/h7-10H,4-5H2,1-3H3

InChI Key

VHGWUVUTMSJQOO-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C2(C)C)CC1SC#N

Origin of Product

United States

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